molecular formula C18H36O2 B153840 Methyl heptadecanoate CAS No. 1731-92-6

Methyl heptadecanoate

Cat. No.: B153840
CAS No.: 1731-92-6
M. Wt: 284.5 g/mol
InChI Key: HUEBIMLTDXKIPR-UHFFFAOYSA-N
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Description

Methyl Margarate, also known as methyl heptadecanoate, is an organic compound with the molecular formula C₁₈H₃₆O₂. It is the methyl ester of heptadecanoic acid and is commonly used in various scientific and industrial applications. This compound is a colorless, waxy solid at room temperature and is known for its stability and relatively low reactivity .

Mechanism of Action

Target of Action

Methyl heptadecanoate, also known as heptadecanoic acid methyl ester or methyl margarate , is a long-chain fatty acid methyl ester . It is primarily used as an internal standard in various biochemical assays . .

Mode of Action

The mode of action of this compound is not explicitly documented. As a fatty acid methyl ester, it may interact with various enzymes and proteins involved in lipid metabolism. It has been used as a substrate for lipoxygenase assays , suggesting potential interactions with lipoxygenase enzymes.

Biochemical Pathways

This compound may be involved in lipid metabolism pathways due to its structural similarity to long-chain fatty acids. It has been used as an internal standard for the quantification of squalene, fatty acids (FA), and lipids , indicating its potential role in these biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl Margarate can be synthesized through the esterification of heptadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction is as follows:

Heptadecanoic acid+MethanolH2SO4Methyl Margarate+Water\text{Heptadecanoic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl Margarate} + \text{Water} Heptadecanoic acid+MethanolH2​SO4​​Methyl Margarate+Water

Industrial Production Methods: In industrial settings, the production of Methyl Margarate often involves the transesterification of triglycerides derived from natural fats and oils. This process is catalyzed by either an acid or a base and involves the reaction of triglycerides with methanol to produce methyl esters and glycerol. The reaction conditions typically include moderate temperatures and pressures to optimize yield and efficiency .

Types of Reactions:

    Oxidation: Methyl Margarate can undergo oxidation reactions, particularly at the methylene groups adjacent to the ester functionality. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The ester group in Methyl Margarate can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for transesterification reactions.

Major Products Formed:

Scientific Research Applications

Methyl Margarate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Methyl Palmitate: Another fatty acid methyl ester with a similar structure but derived from palmitic acid.

    Methyl Stearate: Derived from stearic acid, it has a longer carbon chain compared to Methyl Margarate.

    Methyl Oleate: An unsaturated fatty acid methyl ester with a double bond in the carbon chain.

Uniqueness: Methyl Margarate is unique due to its specific carbon chain length (17 carbons) and its applications in both analytical chemistry and industrial processes. Its stability and relatively low reactivity make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

methyl heptadecanoate
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InChI

InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h3-17H2,1-2H3
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InChI Key

HUEBIMLTDXKIPR-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OC
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Molecular Formula

C18H36O2
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DSSTOX Substance ID

DTXSID3061924
Record name Methyl heptadecanoate
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Molecular Weight

284.5 g/mol
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Physical Description

Off-white powder; mp = 29.8-30.3 deg C; [Sigma-Aldrich MSDS]
Record name Methyl heptadecanoate
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CAS No.

1731-92-6
Record name Methyl heptadecanoate
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Record name Heptadecanoic acid, methyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is methyl heptadecanoate widely used as an internal standard in GC analysis of fatty acids?

A1: this compound is favored as an internal standard in GC analysis of fatty acids due to its distinct retention time, which usually falls outside the range of naturally occurring fatty acids in most samples. This allows for accurate quantification of target fatty acids without interference from the internal standard [, , , ].

Q2: How does the use of this compound improve the accuracy of fatty acid quantification in GC analysis?

A2: Adding a known amount of this compound to samples before analysis allows for the correction of variations in injection volume, sample preparation, and detector response. This normalization using the internal standard enhances the precision and accuracy of the fatty acid quantification [, ].

Q3: Can you provide specific examples where this compound is used for analyzing complex samples?

A3: Certainly. Research showcases its application in various analyses, including:

  • Soy Sauce: Researchers used it to quantify preservatives like sorbic acid, benzoic acid, dehydroacetic acid, and p-Hydroxybenzoic acid esters in soy sauce [].
  • Inland Waters: It was crucial in quantifying low concentrations of nitrilotriacetic acid (NTA) in natural water samples, highlighting its sensitivity [].
  • Sardine Oil: This compound helped determine the detailed fatty acid profile of sardine oil, including major components like myristic, palmitic, hexadecenoic, eicosapentaenoic, and docosahexenoic acids [].
  • Biodiesel: It plays a key role in the EN 14103 method for determining fatty acid methyl ester (FAME) content in biodiesel, particularly those derived from vegetable or animal oils [].
  • Infant Formula: This compound enabled accurate quantification of linoleic acid in infant formulas based on both milk and soy protein [].
  • Black Currant Seeds: Researchers utilized it for precise determination of γ-linolenic acid content in black currant seeds, demonstrating its application for specific fatty acid analysis [].

Q4: Are there limitations to using this compound as an internal standard?

A4: While generally reliable, its stability should be considered. For instance, research indicates that the stability of this compound standard solutions can impact the accuracy of biodiesel ester content determination after 7 days []. Therefore, using freshly prepared solutions is recommended for optimal results.

Q5: What is the molecular formula and molecular weight of this compound?

A5: The molecular formula of this compound is C18H36O2, and its molecular weight is 284.48 g/mol.

Q6: Is there information available on the vapor pressure and enthalpy of vaporization of this compound?

A6: Yes, a study employed correlation gas chromatography to determine the vapor pressures and vaporization enthalpies of a series of fatty acid methyl esters, including this compound. The data covered a temperature range of 298.15–450 K, offering valuable insights into its volatility [].

Q7: Beyond analytical chemistry, are there instances of this compound being identified in biological research?

A7: Yes, this compound has been detected in various biological studies:

  • Plant Extracts: It was identified in the leaf extracts of Psychotria viridis, known for its DMT content, alongside other compounds like pentacyclic triterpenes, steroids, and fatty acids [].
  • Sheep Feces: Interestingly, this compound was found to be specific to the estrus period in sheep, suggesting its potential as a non-invasive estrous biomarker [].
  • Soy Sauce Fermentation: It was identified as a potential volatile compound derived from Aspergillus sojae during soy sauce fermentation, highlighting its presence in food processes [].
  • Apple Shoots: While not directly mentioned, the research on seasonal changes in apple shoot lipids utilizes this compound as an internal standard, indicating its role in studying plant lipid metabolism [].
  • Oil Palm Roots: During a study on the impact of Ganoderma boninense infection on oil palm roots, this compound was employed as an internal standard, aiding in the analysis of cell wall lipid changes [].

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